molecular formula C10H10N2O B1381477 2-Benzyl-1H-imidazol-4(5H)-one CAS No. 4915-82-6

2-Benzyl-1H-imidazol-4(5H)-one

Cat. No.: B1381477
CAS No.: 4915-82-6
M. Wt: 174.2 g/mol
InChI Key: VCXFFJBFAQMZHY-UHFFFAOYSA-N
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Description

2-Benzyl-1H-imidazol-4(5H)-one is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. The benzyl group attached to the imidazole ring enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-1H-imidazol-4(5H)-one typically involves the condensation of benzylamine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazole ring. The reaction conditions often include:

    Temperature: 80-100°C

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid

    Solvent: Polar solvents like ethanol or methanol

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1H-imidazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole-4,5-dione derivatives.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Imidazole-4,5-dione derivatives

    Reduction: Dihydroimidazole derivatives

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used

Scientific Research Applications

2-Benzyl-1H-imidazol-4(5H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzyl-1H-imidazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The benzyl group enhances the compound’s binding affinity and specificity, making it a potent modulator of biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-1H-imidazole-5-carbaldehyde
  • 4-(2-Benzyl-1H-imidazol-5-yl)piperidine
  • (2-Benzyl-1H-imidazol-4-yl)methanol

Uniqueness

2-Benzyl-1H-imidazol-4(5H)-one stands out due to its unique combination of stability, reactivity, and biological activity. The presence of the benzyl group enhances its chemical properties, making it a versatile compound for various applications. Compared to similar compounds, it offers a balanced profile of reactivity and stability, making it suitable for a wide range of research and industrial applications.

Properties

IUPAC Name

2-benzyl-1,4-dihydroimidazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-10-7-11-9(12-10)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXFFJBFAQMZHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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